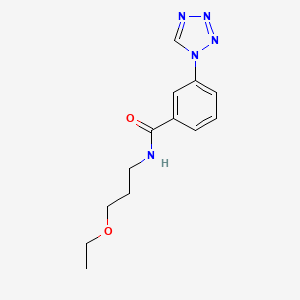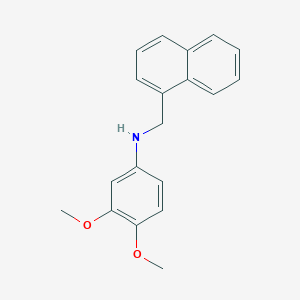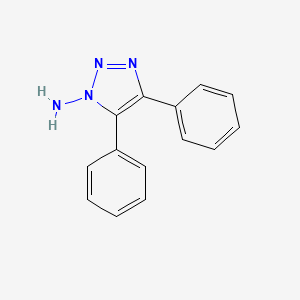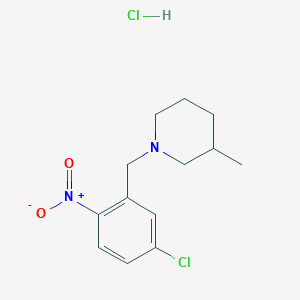![molecular formula C14H23NO B5033105 N-[3-(4-methylphenoxy)propyl]-1-butanamine](/img/structure/B5033105.png)
N-[3-(4-methylphenoxy)propyl]-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-methylphenoxy)propyl]-1-butanamine, also known as MPHP, is a synthetic stimulant drug that has gained popularity in recent years. MPHP belongs to the class of cathinones, which are psychoactive substances that mimic the effects of amphetamines and cocaine. The chemical structure of MPHP is similar to other cathinones, such as MDPV and α-PVP. MPHP is a potent stimulant that produces effects such as increased alertness, euphoria, and enhanced physical performance. The purpose of
Mécanisme D'action
The mechanism of action of N-[3-(4-methylphenoxy)propyl]-1-butanamine is similar to other cathinones, which act as reuptake inhibitors of dopamine and norepinephrine. This results in increased levels of these neurotransmitters in the brain, which produces the stimulant effects of this compound. This compound also has affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound produces several biochemical and physiological effects in the body. These include increased heart rate, blood pressure, body temperature, and respiration rate. This compound also stimulates the release of dopamine, norepinephrine, and serotonin in the brain, which produces feelings of euphoria, increased energy, and enhanced physical performance. However, these effects can also be accompanied by negative side effects such as anxiety, paranoia, and hallucinations.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(4-methylphenoxy)propyl]-1-butanamine has several advantages and limitations for lab experiments. One advantage is that it produces consistent and predictable effects, which makes it useful for studying the mechanisms of action of cathinones. However, the use of this compound in lab experiments is limited by its potential for abuse and addiction, as well as its potential for producing negative side effects in animal models.
Orientations Futures
There are several future directions for research on N-[3-(4-methylphenoxy)propyl]-1-butanamine. One area of interest is the development of new cathinone derivatives that have improved pharmacological properties, such as increased selectivity for dopamine and norepinephrine transporters. Another area of interest is the investigation of the long-term effects of this compound on the brain and behavior, as well as its potential for producing addiction and dependence. Finally, the development of new treatment strategies for cathinone addiction and dependence is an important area of future research.
Méthodes De Synthèse
The synthesis of N-[3-(4-methylphenoxy)propyl]-1-butanamine involves several steps, including the reaction of 4-methylphenol with propylene oxide to form 3-(4-methylphenoxy)propanol. This intermediate is then reacted with 1-bromobutane in the presence of a base to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-[3-(4-methylphenoxy)propyl]-1-butanamine has been the subject of several scientific studies that have investigated its effects on the central nervous system. One study found that this compound increases dopamine and norepinephrine levels in the brain, which are neurotransmitters that are associated with reward and pleasure. Another study found that this compound produces locomotor activity in rats, indicating its stimulant properties. This compound has also been shown to produce hyperthermia and tachycardia in rats, which are physiological effects that are consistent with other cathinones.
Propriétés
IUPAC Name |
N-[3-(4-methylphenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-3-4-10-15-11-5-12-16-14-8-6-13(2)7-9-14/h6-9,15H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMBRMHTEZMZFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-chloro-6-fluorobenzyl)-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5033030.png)
![5-bromo-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B5033042.png)
![5-nitro-N-phenylspiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B5033043.png)

![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2-chlorophenyl)hydrazone]](/img/structure/B5033059.png)
![2-chloro-N-[2-(4-chlorophenyl)ethyl]-N'-(2-thienylsulfonyl)benzenecarboximidamide](/img/structure/B5033062.png)

![N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5033069.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5033074.png)


![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(ethylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5033093.png)


